

Spectroscopic Analysis of Phenacaine: A Technical Guide for Identification

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Compound of Interest		
Compound Name:	Phenacaine	
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Introduction

Phenacaine, chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide, is a topical anesthetic.[1][2] Its definitive identification is crucial in pharmaceutical quality control, forensic analysis, and drug development to ensure product purity, verify identity, and support regulatory compliance. Spectroscopic techniques provide a rapid, reliable, and non-destructive means for the structural elucidation and identification of **Phenacaine**. This guide details the application of key spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for this purpose.

Chemical Profile

IUPAC Name: N,N'-bis(4-ethoxyphenyl)ethanimidamide[1][3]

CAS Number: 101-93-9[3][4]

Molecular Formula: C₁₈H₂₂N₂O₂[3][4]

Molecular Weight: 298.38 g/mol [1][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method where high-energy



electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint.[5]

Experimental Protocol (Electron Ionization - MS)

- Sample Introduction: A dilute solution of **Phenacaine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct insertion probe or Gas Chromatography (GC) inlet.
- Ionization: The sample is vaporized and enters the ionization chamber where it is bombarded with a beam of electrons (typically at 70 eV). This process forms a positively charged molecular ion (M•+) and various fragment ions.
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against m/z.[6]

Data Presentation: Key Ions and Fragments

The mass spectrum of **Phenacaine** is characterized by a distinct molecular ion and several major fragment ions resulting from the cleavage of its ether and amidine linkages.[4]



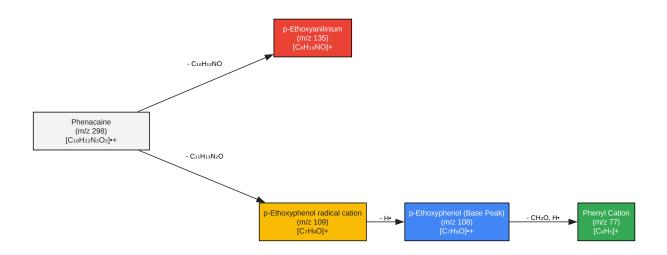
m/z Value	Proposed Fragment Ion	Interpretation	Relative Intensity
298	[C18H22N2O2]•+	Molecular Ion (M•+)	High
190	[C10H12NO2]•+	Cleavage of the C-N bond	Moderate
162	[C9H10O2]•+	Cleavage of the C-N bond with H transfer	Moderate
135	[C ₈ H ₁₀ NO]+	p-Ethoxyanilinium ion	High
109	[C7H9O]+	p-Ethoxyphenol radical cation	High
108	[C7H8O]•+	p-Ethoxyphenol ion	Base Peak (100%)
77	[C ₆ H₅]+	Phenyl cation (loss of ethoxy group)	Moderate

Data derived from the NIST Mass Spectrometry Data Center.[4]

Interpretation and Visualization

The fragmentation of **Phenacaine** is initiated by the loss of an electron to form the molecular ion at m/z 298. The most abundant fragment, the base peak, is observed at m/z 108, corresponding to the stable p-ethoxyphenol ion. Other significant peaks arise from cleavages around the central acetamidine core, as illustrated in the following pathway.





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Proposed EI-MS fragmentation pathway for **Phenacaine**.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule.[7]

Experimental Protocol (Attenuated Total Reflectance - ATR)

• Sample Preparation: A small amount of solid **Phenacaine** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).



- Data Acquisition: The sample is pressed with a clamp to ensure good contact. An IR beam is
 passed through the ATR crystal, where it reflects internally. At the point of reflection, an
 evanescent wave penetrates a short distance into the sample.
- Spectrum Generation: The detector measures the attenuation of the IR beam at different wavenumbers, resulting from absorption by the sample's functional groups. The instrument software converts this signal into an IR spectrum plotting transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Data Presentation: Predicted IR Absorption Bands

Based on its structure, **Phenacaine** is expected to exhibit several characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3300-3100	N-H Stretch (Amidine)	R-NH-R	Medium
~3080-3010	Aromatic C-H Stretch	Ar-H	Medium-Weak
~2980-2850	Aliphatic C-H Stretch	-CH3, -CH2	Strong
~1660-1640	C=N Stretch	Imine/Amidine	Strong
~1610-1580	C=C Stretch	Aromatic Ring	Medium
~1510	C=C Stretch	Aromatic Ring	Strong
~1240	Asymmetric C-O-C Stretch	Aryl-Alkyl Ether	Strong
~1170	In-plane C-H Bend	Aromatic Ring	Medium
~1040	Symmetric C-O-C Stretch	Aryl-Alkyl Ether	Strong
~830	Out-of-plane C-H Bend	1,4-disubstituted (para)	Strong

Interpretation



The IR spectrum confirms the presence of key structural features. The strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl-alkyl ether linkages. A strong peak around 1650 cm⁻¹ indicates the C=N double bond of the amidine group. Aromaticity is confirmed by C=C stretching bands near 1600 and 1510 cm⁻¹ and the strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is indicative of para-substitution on the benzene rings. Finally, absorptions in the 2850-2980 cm⁻¹ region confirm the presence of the aliphatic ethyl and methyl groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol (¹H and ¹³C NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **Phenacaine** in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
- Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed by the instrument software to generate the NMR spectrum, which plots signal intensity versus chemical shift in parts per million (ppm).[9]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCI₃)

The predicted chemical shifts are based on the known structure of **Phenacaine** and data from structurally similar compounds like Phenacetin.[10]

Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.0-6.8	d (doublet)	8H	Aromatic Protons (Ar-H)
~4.0	q (quartet)	4H	Methylene Protons (- O-CH ₂ -CH ₃)
~2.1	s (singlet)	3H	Amidine Methyl Protons (-C(CH ₃)=N)
~1.4	t (triplet)	6H	Ethyl Methyl Protons (-O-CH2-CH3)

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~160	Amidine Carbon (-C(CH₃)=N)
~155	Aromatic C-O
~145	Aromatic C-N
~122	Aromatic C-H
~115	Aromatic C-H
~64	Methylene Carbon (-O-CH ₂)
~18	Amidine Methyl Carbon (-C(CH₃))
~15	Ethyl Methyl Carbon (-CH₃)

Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The aromatic protons would appear as a doublet in the 6.8-7.0 ppm region. The ethoxy groups give rise to a characteristic quartet (~4.0 ppm) and triplet (~1.4 ppm) pattern. A singlet around 2.1 ppm would correspond to the methyl group on the amidine



carbon. The ¹³C NMR spectrum will confirm the presence of the eight unique carbon environments in the molecule, with distinct signals for the amidine, aromatic, and aliphatic carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π -electrons. It is primarily used for quantitative analysis but can also serve as a preliminary identification tool.[11]

Experimental Protocol

- Sample Preparation: Prepare a dilute stock solution of **Phenacaine** in a UV-transparent solvent (e.g., ethanol or 0.1 M HCl).[12] Further dilute to a concentration that gives an absorbance reading between 0.2 and 1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its absorption spectrum, typically over a range of 200-400 nm.
- Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[11]

Data Presentation: Expected UV-Vis Absorption Data

Solvent	Expected λmax (nm)	Chromophore
Ethanol	~280 - 290 nm	p-Ethoxyphenyl group

Interpretation

The UV spectrum of **Phenacaine** is dominated by the $\pi \to \pi^*$ electronic transitions within its two p-ethoxyphenyl chromophores. Due to this extensive conjugation, a strong absorption band is expected in the 280-290 nm range. The exact λ max and molar absorptivity are solvent-dependent. While not sufficient for unambiguous identification alone, the UV-Vis spectrum is a valuable tool for quantitative analysis using the Beer-Lambert law and for confirming the presence of the aromatic system when compared against a known reference standard.[11]



Overall Analytical Workflow

A logical workflow for the identification of an unknown sample suspected to be **Phenacaine** integrates these techniques for a high-confidence result.

Integrated workflow for the spectroscopic identification of **Phenacaine**.

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